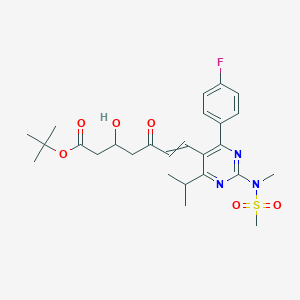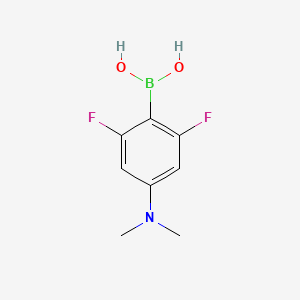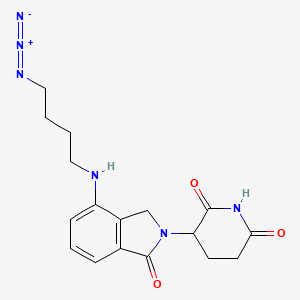
Lenalidomide-C4-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-C4-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a structural analog of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. This compound contains an azide group, which allows it to participate in click chemistry reactions, making it a valuable compound for various scientific applications .
准备方法
The synthesis of Lenalidomide-C4-azide involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the desired compound . Industrial production methods often optimize these steps to achieve higher yields and purity, utilizing techniques such as catalytic hydrogenation and advanced purification methods .
化学反应分析
Lenalidomide-C4-azide undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry:
Common reagents and conditions used in these reactions include copper sulfate, sodium ascorbate, and various solvents such as DMF and methanol. Major products formed from these reactions include triazoles and amines .
科学研究应用
Lenalidomide-C4-azide has a wide range of scientific research applications:
Chemistry: It is used in click chemistry to create complex molecules and polymers.
Biology: It is employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: It is used in the development of new materials and nanotechnology applications.
作用机制
Lenalidomide-C4-azide exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in immune response, cell cycle regulation, and apoptosis. The azide group allows for further functionalization, enabling the compound to be used in targeted therapies and diagnostic applications .
相似化合物的比较
Lenalidomide-C4-azide is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant teratogenicity.
Lenalidomide: A structural analog with improved safety and efficacy profiles.
Pomalidomide: Another analog with enhanced potency and reduced side effects.
CC-122, CC-220, and CC-885: Newer immunomodulatory drugs designed for better clinical efficacy.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
属性
分子式 |
C17H20N6O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-[7-(4-azidobutylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N6O3/c18-22-20-9-2-1-8-19-13-5-3-4-11-12(13)10-23(17(11)26)14-6-7-15(24)21-16(14)25/h3-5,14,19H,1-2,6-10H2,(H,21,24,25) |
InChI 键 |
GZVYRYZCXUVWSG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)


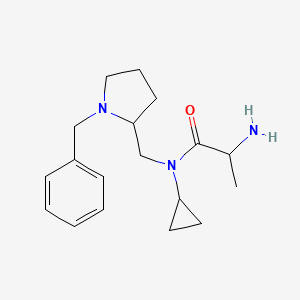
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
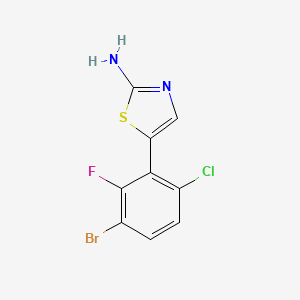
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
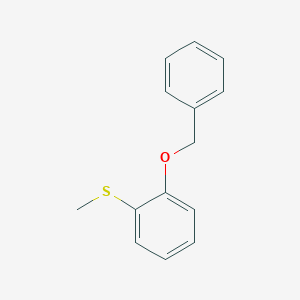
![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)
![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)

